
(E)-Tamoxifen
Vue d'ensemble
Description
(E)-Tamoxifen is a nonsteroidal selective estrogen receptor modulator that is widely used in the treatment of hormone receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy for several decades due to its efficacy in reducing the risk of cancer recurrence and improving survival rates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tamoxifen typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of 4-bromoanisole with magnesium in dry ether to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 1-(2-dimethylaminoethoxy)-2-phenyl-1-butene in the presence of a catalyst such as copper(I) iodide.
Isomerization: The resulting mixture contains both (E) and (Z) isomers of Tamoxifen. The (E)-isomer is selectively crystallized out using solvents like methanol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Grignard Reaction: Conducted in stainless steel reactors with automated control systems to maintain optimal reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Metabolism of Tamoxifen
Tamoxifen is metabolized in the liver by cytochrome P450 isoforms, including CYP3A4, CYP2C9, and CYP2D6, into active metabolites such as endoxifen and afimoxifene .
-
N-demethylation of tamoxifen into N-desmethyltamoxifen, primarily catalyzed by CYP3A4 and CYP3A5, accounts for approximately 92% of tamoxifen metabolism .
-
4-hydroxylation of tamoxifen into afimoxifene accounts for only about 7% of tamoxifen metabolism .
-
N-desmethyltamoxifen is further oxidized into metabolites, including endoxifen. Norendoxifen is formed via N-demethylation of endoxifen or 4-hydroxylation of N,N-didesmethyltamoxifen .
-
Tamoxifen and its metabolites undergo conjugation, including glucuronidation and sulfation .
-
Tamoxifen can be hydroxylated to α-hydroxytamoxifen, which then undergoes glucuronidation or sulfate conjugation by sulfotransferase 2A1. It can also undergo N-oxidation by flavin monooxygenases 1 and 3 to tamoxifen N-oxide .
-
Tamoxifen can also be 4-hydroxylated by CYP2D6, CYP2B6, CYP3A4, CYP2C9, and CYP2C19 to form 4-hydroxytamoxifen. 4-hydroxytamoxifen can undergo glucuronidation by UGT1A8, UGT1A10, UGT2B7, and UGT2B17 to tamoxifen glucuronides, sulfate conjugation by sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, or N-dealkylation by CYP3A4 and CYP3A5 to endoxifen .
-
Endoxifen undergoes demethylation to norendoxifen, and a reversible sulfate conjugation reaction via sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate .
-
Tamoxifen is N-dealkylated to N-desmethyltamoxifen by CYP2D6, CYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2C9, CYP2C19, and CYP3A5. N-desmethyltamoxifen can be sulfate conjugated to form N-desmethyltamoxifen sulfate, 4-hydroxylated by CYP2D6 to form endoxifen, or N-dealkylated again by CYP3A4 and CYP3A5 to N,N-didesmethyltamoxifen. N,N-didesmethyltamoxifen undergoes a substitution reaction to form tamoxifen metabolite Y, followed by ether cleavage to metabolite E, which can then be sulfate conjugated by sulfotransferase 1A1 and 1E1 or O-glucuronidated .
Tamoxifen and its metabolites in humans
Compound | Mean plasma concentrations | Effect on ER / affinity for ER^a^ |
---|---|---|
Tamoxifen | 190–420 nmol/L | Weak antagonist / 2% |
N-Desmethyltamoxifen | 280–800 nmol/L | Weak antagonist / 1% |
N,N-Desmethyltamoxifen | 90–120 nmol/L | Weak antagonist |
Endoxifen | 14–130 nmol/L | Strong antagonist / equal to afimoxifene |
Afimoxifene | 3–17 nmol/L^b^ | Strong antagonist / 188% |
α-Hydroxytamoxifen | 1 nmol/L | None |
3,4-Dihydroxytamoxifen | ? | Weak antagonist / high affinity |
TamoxifenN-oxide | 15–24 nmol/L | Weak antagonist^c^ |
Footnotes: ^a^ = Estradiol is 100%. ^b^ = One study reported a much higher concentration (67 nmol/L). ^c^ = Might be due to reduction to tamoxifen.
Other Chemical Reactions
-
Ozonation: Tamoxifen can undergo oxidation with ozone in water, with the reaction kinetics and products being pH-dependent. The neutral tertiary amine form of tamoxifen has a high second-order rate constant for this reaction, leading to N-oxide formation .
-
Photochemical Reactions: Upon absorption of sunlight, tamoxifen may undergo photochemical reactions that lead to toxicity. Superoxide radicals can be generated by tamoxifen under UV irradiation .
-
Metabolite E Quinone Methide Formation: Tamoxifen can be bioactivated to metabolite E quinone methide, which can react with glutathione (GSH) and DNA, potentially causing cytotoxicity/genotoxicity .
Tamoxifen resistance
Mechanisms of tamoxifen resistance include :
-
Pharmacologic mechanisms.
-
Loss or modification of estrogen receptor alpha (ERα).
-
Alterations in co-regulatory proteins.
-
Downregulation of ERα.
-
Upregulation of EGFR.
-
The NOGO-B receptor contributes to the transport of RAS, which enhances EGF signal transduction, resulting in a decrease in p53 expression and the development of drug resistance.
-
Increased expression of glutathione S-transferase mu 3 (GSTM3).
Applications De Recherche Scientifique
Cancer Treatment
Breast Cancer Therapy
Tamoxifen is primarily utilized in the adjuvant treatment of ER+ breast cancer. It has been shown to significantly reduce the risk of recurrence and mortality in patients undergoing treatment. A meta-analysis by the Early Breast Cancer Trials Collaborative Group (EBCTCG) indicated that 5 years of tamoxifen therapy reduced breast cancer recurrence by 47% and mortality by 26% compared to no adjuvant therapy .
Combination Therapies
Recent studies have explored the efficacy of tamoxifen in combination with other agents. For instance, a phase 3 trial demonstrated that combining palbociclib with tamoxifen resulted in significantly longer progression-free survival (PFS) compared to tamoxifen alone in patients with HR+/HER2− advanced breast cancer . The combination showed a median PFS of 29.5 months versus 12.7 months for tamoxifen alone.
Reproductive Health
Pregnancy Considerations
Tamoxifen's use during pregnancy remains controversial due to potential teratogenic effects. Case studies have documented instances where women became pregnant while on tamoxifen, leading to healthy deliveries despite concerns about congenital malformations . These reports suggest that while caution is warranted, the risks may be lower than previously thought when treatment is discontinued upon pregnancy confirmation.
Bone Health
Bone Density Effects
Tamoxifen has been associated with increased bone density in postmenopausal women, which may provide a protective effect against osteoporosis. Research indicates that tamoxifen treatment can lead to significant changes in bone metabolism, potentially mediated by estrogen receptor activity in bone tissue .
Neuroprotective Effects
Impact on Brain Function
Emerging studies suggest that tamoxifen may exert neuroprotective effects through its action on estrogen receptors in the brain. Research has shown that tamoxifen treatment can alter gene expression related to energy balance and temperature regulation in animal models . This highlights its potential role beyond cancer therapy into areas such as neurodegenerative disease prevention.
Data Summary Table
Case Study 1: Adjuvant Therapy
A patient diagnosed with ER+ infiltrative ductal carcinoma underwent adjuvant chemotherapy followed by tamoxifen therapy. Despite initial concerns about pregnancy during treatment, she delivered a healthy baby after discontinuing tamoxifen upon confirmation of her pregnancy .
Case Study 2: Combination Therapy
In a clinical trial involving patients with advanced breast cancer, those treated with palbociclib and tamoxifen exhibited a marked improvement in progression-free survival compared to those receiving tamoxifen alone, underscoring the potential benefits of combination therapies .
Mécanisme D'action
(E)-Tamoxifen exerts its effects by binding to estrogen receptors in breast tissue, thereby blocking the binding of estrogen. This inhibition prevents the estrogen-mediated transcription of genes involved in cell proliferation. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are the estrogen receptor signaling pathways. By blocking these pathways, this compound effectively reduces the growth and proliferation of hormone receptor-positive breast cancer cells.
Comparaison Avec Des Composés Similaires
Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to (E)-Tamoxifen but with a different side chain, used in the treatment of metastatic breast cancer.
Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and accelerates their degradation.
Uniqueness of this compound: this compound is unique due to its dual role as an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as bone and liver. This dual action makes it particularly effective in reducing the risk of breast cancer recurrence while also providing beneficial effects on bone density and lipid profiles.
Activité Biologique
(E)-Tamoxifen, a selective estrogen receptor modulator (SERM), is widely recognized for its role in the treatment and prevention of estrogen receptor-positive breast cancer. This article delves into its biological activity, examining its mechanisms of action, therapeutic efficacy, and recent research findings.
Tamoxifen exerts its effects primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. As an antagonist in breast tissue, it inhibits the proliferative effects of estrogen, thereby reducing tumor growth. However, it can act as an agonist in other tissues such as the uterus and bone, leading to complex biological outcomes.
- Binding Affinity : Tamoxifen and its active metabolite, 4-hydroxytamoxifen, exhibit high binding affinity for ERs. Studies have shown that modifications to the tamoxifen structure can enhance this binding affinity and antiestrogenic activity .
Clinical Efficacy
Tamoxifen is primarily used in postmenopausal women with ER-positive breast cancer. The Early Breast Cancer Trialists' Collaborative Group (EBCTCG) meta-analyses have demonstrated that five years of adjuvant tamoxifen significantly reduces breast cancer mortality rates . Continuing treatment for up to ten years further enhances these benefits, particularly in women with ER-positive disease.
Table 1: Summary of Clinical Trials on Tamoxifen
Study Name | Duration | Population | Outcome |
---|---|---|---|
ATLAS Trial | 10 years | 12,894 women with early breast cancer | Reduced recurrence risk in ER-positive patients |
PATHWAY Trial | N/A | HR+/HER2− advanced breast cancer | Improved progression-free survival with palbociclib plus tamoxifen |
Anticancer Activity Beyond Estrogen Receptor Modulation
Recent studies have highlighted the ER-independent mechanisms through which tamoxifen induces apoptosis in cancer cells. For instance, tamoxifen has been shown to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death . This suggests that tamoxifen may have broader applications in treating various cancers beyond those driven by estrogen.
Case Studies
- Long-term Effects : A study involving 12,894 women demonstrated that continuing tamoxifen treatment for ten years significantly reduced the risk of recurrence among those with ER-positive tumors. The findings indicated that this extended therapy could lead to a 30% reduction in recurrence rates compared to stopping at five years .
- Combination Therapies : The PATHWAY trial investigated the combination of palbociclib (a CDK4/6 inhibitor) with tamoxifen in advanced breast cancer patients. Results showed a median progression-free survival of 29.5 months for the combination therapy compared to 12.7 months for tamoxifen alone, indicating enhanced efficacy through combination strategies .
Recent Research Findings
Recent investigations into novel tamoxifen analogs have revealed compounds with enhanced binding affinities and antiestrogenic properties. For example, derivatives designed to modify the ether functional group have shown promising results against MCF-7 cell proliferation while maintaining substantial antiestrogenic activity .
Table 2: Biological Activity of Tamoxifen Derivatives
Compound | Binding Affinity (ERα) | Anti-Proliferative Activity |
---|---|---|
4-Hydroxytamoxifen | High | Strong |
Novel Analog A | Higher than Tamoxifen | Moderate |
Novel Analog B | Similar to 4-Hydroxytamoxifen | Strong |
Propriétés
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317495 | |
Record name | (E)-Tamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-65-8 | |
Record name | (E)-Tamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Tamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Tamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMOXIFEN, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.